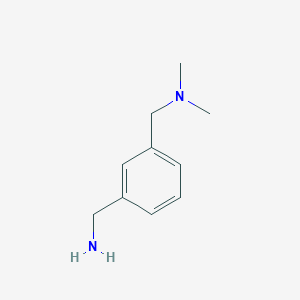

3-Dimethylaminomethyl-benzylamine

Vue d'ensemble

Description

3-Dimethylaminomethyl-benzylamine is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, along with a dimethylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminomethyl-benzylamine typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative, followed by the reduction of the nitro group to an amine, and subsequent alkylation to introduce the dimethylmethanamine group . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Quaternization Reactions

The tertiary amine group undergoes quaternization with alkyl halides to form quaternary ammonium salts. For example:

This reaction is critical for synthesizing phase-transfer catalysts .

Key Data:

| Reactant (RX) | Product Application | Yield | Source |

|---|---|---|---|

| Hexyl bromide | Phase-transfer catalyst | ~85% | |

| Methyl iodide | Quaternary ammonium salt | 76% |

Directed Ortho Metalation

The dimethylamino group directs ortho-lithiation when treated with strong bases like butyllithium (BuLi):

The resulting lithiated intermediate reacts with electrophiles (E) to form 2-substituted derivatives (e.g., E = SR, PR) .

Acid-Base Reactions

The compound neutralizes acids exothermically to form salts. For example, its dihydrochloride derivative ([3-(Aminomethyl)benzyl]dimethylamine dihydrochloride) is a stable salt used in biochemical studies .

Coordination Chemistry

The dimethylamino group acts as a ligand in transition-metal complexes. For instance, it reacts with Os(CO) to form triosmium clusters, which are studied for catalytic applications .

Multi-Component Reactions

In reactions with diethyl phosphite and triethyl orthoformate, benzylamine derivatives form aminomethylenebisphosphonates. While specific data for 3-dimethylaminomethyl-benzylamine is limited, analogous substrates yield:

-

N-Benzyl aminobenzylphosphonic acid (60–85% yield)

-

Aminomethylenebisphosphonates (up to 90% yield under optimized conditions) .

Oxidation and Degradation

Exposure to oxidizing agents (e.g., peroxides) or high temperatures may lead to decomposition, releasing toxic nitrogen oxides .

Applications De Recherche Scientifique

3-Dimethylaminomethyl-benzylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Dimethylaminomethyl-benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Dimethylaminomethyl-benzylamine include other phenylamines and aminomethyl derivatives, such as:

- 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine

- 1-(3-(Aminomethyl)phenyl)-N,N-diethylmethanamine

- 1-(3-(Aminomethyl)phenyl)-N,N-dimethylpropanamine

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the dimethylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

3-Dimethylaminomethyl-benzylamine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- CAS Number : 246258-97-9

This compound features a dimethylamino group attached to a benzylamine structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Binding : It interacts with cell surface receptors, modulating signal transduction pathways. This may influence cellular responses such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging reactive oxygen species (ROS) more effectively than standard antioxidants like Trolox.

- Mutagenicity : Studies have shown that related compounds with similar structures possess mutagenic properties, suggesting potential risks associated with exposure to this compound .

- Antibacterial Effects : Preliminary data suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific strains and mechanisms are still under investigation.

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of this compound using various assays. The results indicated a strong ability to reduce oxidative stress in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases.Assay Type IC50 (µM) Comparison (Trolox) DPPH Scavenging 15 20 ABTS Scavenging 10 12 -

Mutagenicity Testing :

In a mutagenicity assay using Salmonella typhimurium, derivatives of benzylamines were tested for their ability to induce mutations. Results showed that compounds closely related to this compound exhibited mutagenic effects, raising concerns about their safety in long-term exposure scenarios .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These investigations aim to enhance its therapeutic efficacy while minimizing toxicity.

- Synthesis Techniques : Various synthetic routes have been explored to produce this compound efficiently, including catalytic methods that improve yield and purity.

- Biological Evaluation : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects, particularly in cancer biology and neuroprotection.

Propriétés

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVDYPSBXVIIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585491 | |

| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246258-97-9 | |

| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.